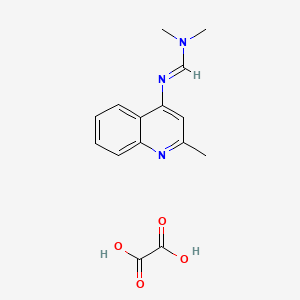
N,N-dimethyl-N'-(2-methylquinolin-4-yl)methanimidamide;oxalic acid
描述
N,N-dimethyl-N’-(2-methylquinolin-4-yl)methanimidamide;oxalic acid: is a chemical compound that combines the properties of both an imidamide and an oxalic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(2-methylquinolin-4-yl)methanimidamide typically involves the reaction of 2-methylquinoline-4-carbaldehyde with N,N-dimethylformamide dimethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is then reduced to the desired imidamide. The oxalic acid component can be introduced by reacting the imidamide with oxalic acid in a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the industrial synthesis include methanol , ethanol , and dimethyl sulfoxide . The reaction temperature and time are carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions
N,N-dimethyl-N’-(2-methylquinolin-4-yl)methanimidamide;oxalic acid: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction can be achieved using reducing agents like or .
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents such as or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced imidamide derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学研究应用
N,N-dimethyl-N’-(2-methylquinolin-4-yl)methanimidamide;oxalic acid: has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of N,N-dimethyl-N’-(2-methylquinolin-4-yl)methanimidamide;oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
N,N-dimethyl-N’-(2-methylquinolin-4-yl)methanimidamide;oxalic acid: can be compared with other similar compounds such as:
N,N-dimethyl-N’-(2-methylquinolin-4-yl)methanimidamide: Lacks the oxalic acid component, which may affect its solubility and reactivity.
N,N-dimethyl-N’-(2-chloroquinolin-4-yl)methanimidamide: Contains a chlorine atom instead of a methyl group, which can influence its chemical properties and biological activity.
N,N-dimethyl-N’-(2-methylquinolin-4-yl)methanimidamide;acetic acid: Contains an acetic acid component instead of oxalic acid, which may alter its acidity and reactivity.
The uniqueness of N,N-dimethyl-N’-(2-methylquinolin-4-yl)methanimidamide;oxalic acid lies in its combination of an imidamide and oxalic acid, providing distinct chemical and biological properties that can be leveraged in various applications.
属性
IUPAC Name |
N,N-dimethyl-N'-(2-methylquinolin-4-yl)methanimidamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.C2H2O4/c1-10-8-13(14-9-16(2)3)11-6-4-5-7-12(11)15-10;3-1(4)2(5)6/h4-9H,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYQMMKJADLREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N=CN(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















